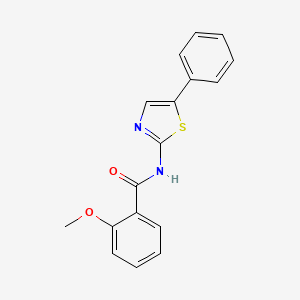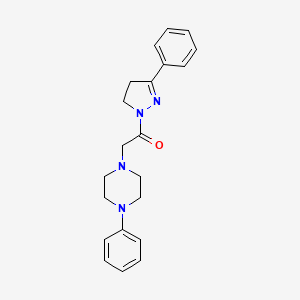![molecular formula C13H16BrNO2 B7629153 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research for its unique properties. It is a synthetic compound that is commonly referred to as BRL-37344, and it is often used as a research tool to study the effects of certain drugs and chemicals on the body. In
Wirkmechanismus
The mechanism of action of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is not fully understood. However, it is known to act as a selective beta-3 adrenergic receptor agonist. This means that it binds to and activates beta-3 adrenergic receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone has various biochemical and physiological effects on the body. It is known to increase lipolysis, which is the breakdown of fat cells. It also increases thermogenesis, which is the production of heat in the body. This can lead to an increase in metabolic rate and weight loss. It is also known to have an effect on glucose metabolism, which can be beneficial for individuals with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the effects of beta-3 adrenergic receptor agonists without the interference of other receptors. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many possible future directions for research involving 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. One possible direction is to study its effects on other physiological processes, such as inflammation or immune response. Another direction is to study its potential use as a therapeutic agent for conditions such as obesity or diabetes. Additionally, further research could be done to improve the synthesis method of this compound, making it more accessible for researchers.
Synthesemethoden
The synthesis of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-bromophenol with piperidine in the presence of a base catalyst. This reaction produces 4-(3-Bromophenoxy)piperidine, which is then reacted with ethyl chloroformate to produce 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. The final product is purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is widely used in scientific research for its unique properties. It is often used as a research tool to study the effects of certain drugs and chemicals on the body. It is commonly used in pharmacological research to study the effects of beta-3 adrenergic receptor agonists. It is also used in neuroscience research to study the effects of certain neurotransmitters on the body.
Eigenschaften
IUPAC Name |
1-[4-(3-bromophenoxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(16)15-7-5-12(6-8-15)17-13-4-2-3-11(14)9-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYZAUCUWVIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)



![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)